6,9-Bis(carboxymethyl)-3-(2-(dodecylamino)-2-oxoethyl)-11-oxo-3,6,9,12-tetraazatetracosan-1-oic acid
Overview
Description
6,9-Bis(carboxymethyl)-3-(2-(dodecylamino)-2-oxoethyl)-11-oxo-3,6,9,12-tetraazatetracosan-1-oic acid is a complex organic compound with a unique structure that includes multiple functional groups such as carboxymethyl, dodecylamino, and oxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Bis(carboxymethyl)-3-(2-(dodecylamino)-2-oxoethyl)-11-oxo-3,6,9,12-tetraazatetracosan-1-oic acid typically involves multi-step organic synthesis techniques. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Amidation Reactions:
Carboxymethylation: The carboxymethyl groups are introduced through carboxymethylation reactions, typically involving the reaction of a carboxylic acid with a suitable alkylating agent.
Oxidation and Reduction: The oxo groups are introduced through controlled oxidation reactions, while reduction reactions may be used to modify other functional groups as needed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6,9-Bis(carboxymethyl)-3-(2-(dodecylamino)-2-oxoethyl)-11-oxo-3,6,9,12-tetraazatetracosan-1-oic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or modify other functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and alkylating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield compounds with additional oxo groups, while reduction reactions may produce hydroxylated derivatives.
Scientific Research Applications
6,9-Bis(carboxymethyl)-3-(2-(dodecylamino)-2-oxoethyl)-11-oxo-3,6,9,12-tetraazatetracosan-1-oic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug delivery systems and as a component of pharmaceutical formulations.
Industry: It is used in the development of new materials, including polymers and surfactants, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6,9-Bis(carboxymethyl)-3-(2-(dodecylamino)-2-oxoethyl)-11-oxo-3,6,9,12-tetraazatetracosan-1-oic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various biomolecules, potentially inhibiting or modifying their activity. For example, the dodecylamino group may interact with cell membranes, while the carboxymethyl and oxo groups may participate in hydrogen bonding and other interactions with proteins and enzymes.
Comparison with Similar Compounds
6,9-Bis(carboxymethyl)-3-(2-(dodecylamino)-2-oxoethyl)-11-oxo-3,6,9,12-tetraazatetracosan-1-oic acid can be compared with other similar compounds, such as:
6,9-Bis(carboxymethyl)-3-(2-amino-2-oxoethyl)-11-oxo-3,6,9,12-tetraazatetracosan-1-oic acid: This compound lacks the dodecyl group, which may affect its solubility and biological activity.
6,9-Bis(carboxymethyl)-3-(2-(octylamino)-2-oxoethyl)-11-oxo-3,6,9,12-tetraazatetracosan-1-oic acid: This compound has a shorter alkyl chain, which may influence its interactions with biomolecules and its overall properties.
The unique combination of functional groups in this compound sets it apart from these similar compounds, providing it with distinct chemical and biological properties.
Properties
IUPAC Name |
2-[bis[2-[carboxymethyl-[2-(dodecylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H73N5O8/c1-3-5-7-9-11-13-15-17-19-21-23-39-34(44)29-42(32-37(48)49)27-25-41(31-36(46)47)26-28-43(33-38(50)51)30-35(45)40-24-22-20-18-16-14-12-10-8-6-4-2/h3-33H2,1-2H3,(H,39,44)(H,40,45)(H,46,47)(H,48,49)(H,50,51) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCNQEQOYGXBCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)CN(CCN(CCN(CC(=O)NCCCCCCCCCCCC)CC(=O)O)CC(=O)O)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H73N5O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
728.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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